L-methionine sulfoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Protein Repair and Aging:

- L-MSO accumulation in proteins is associated with aging and various diseases.

- Enzymes called methionine sulfoxide reductases (Msr) can repair L-MSO back to methionine, potentially protecting against cellular damage .

- Msr activity declines with age, suggesting a link between impaired protein repair and age-related disorders .

L-MSO as a Biomarker:

- Increased levels of L-MSO in proteins may serve as a biomarker for oxidative stress and aging.

- Researchers are developing methods to detect and quantify L-MSO in tissues and biological fluids .

L-MSO and Bacterial Metabolism:

- Some bacteria possess enzymes that can utilize L-MSO as a source of sulfur and carbon .

- Understanding this process could inform the development of novel antimicrobial strategies.

L-MSO as a Potential Therapeutic Agent:

- L-MSO has been investigated for its potential to protect against oxidative stress in various disease models .

- More research is needed to determine the safety and efficacy of L-MSO for therapeutic purposes.

L-MSO as a Research Tool:

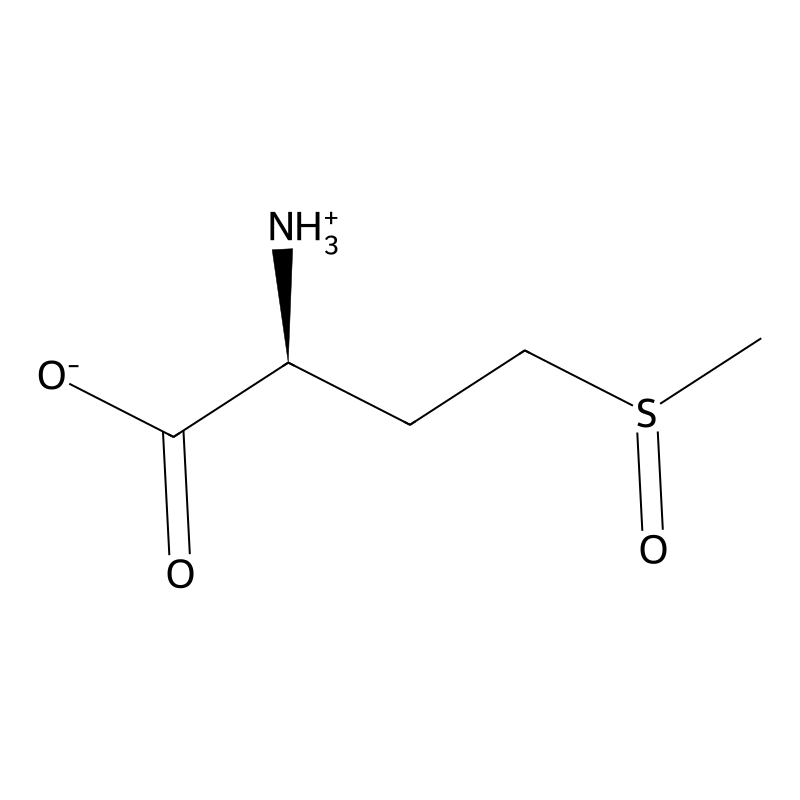

L-methionine sulfoxide is an organic compound with the chemical formula . It is an oxidized form of the amino acid methionine, resulting from the oxidation of its sulfur atom. This compound exists as two diastereomers: L-methionine-S-sulfoxide and L-methionine-R-sulfoxide, which differ in the configuration around the sulfur atom. L-methionine sulfoxide is biologically relevant as it plays a significant role in protein function and stability, particularly under oxidative stress conditions .

The oxidation of methionine to L-methionine sulfoxide can be represented by the following reaction:

This reaction is reversible, with the reduction of L-methionine sulfoxide back to methionine catalyzed by enzymes known as methionine sulfoxide reductases. The reduction can be summarized as follows:

These reactions highlight the dynamic balance between oxidation and reduction that governs the biological activity of methionine residues in proteins .

L-methionine sulfoxide plays a crucial role in cellular defense against oxidative stress. It serves as a substrate for methionine sulfoxide reductases, which reduce oxidized methionine residues back to their functional form. This enzymatic action is vital for maintaining protein integrity and function, especially in aging tissues where levels of oxidative damage increase. The presence of L-methionine sulfoxide can also influence protein folding and activity, potentially leading to misfolding if not properly reduced .

L-methionine sulfoxide can be synthesized through various methods:

- Chemical Oxidation: Utilizing oxidizing agents such as hydrogen peroxide or peracetic acid to oxidize methionine.

- Biological Oxidation: Naturally occurring through the action of reactive oxygen species during metabolic processes.

- Enzymatic Synthesis: Through the catalytic action of enzymes like methionine sulfoxide synthases that facilitate the conversion of methionine to its sulfoxide form .

L-methionine sulfoxide has several applications:

- Biochemistry Research: Used to study oxidative stress and protein dynamics.

- Pharmaceuticals: Investigated for its potential role in aging and neuroprotection.

- Nutritional Supplements: Explored for its antioxidant properties and potential benefits in dietary formulations.

The compound's ability to act as a signaling molecule in cellular processes makes it a subject of interest in various fields, including aging research and disease prevention .

Research indicates that L-methionine sulfoxide interacts with various biological systems:

- Antioxidant Defense: Functions as a substrate for methionine sulfoxide reductases, which are crucial for cellular protection against oxidative damage.

- Protein Regulation: Modulates the activity of certain proteins by altering their redox state, thus influencing their functional properties.

- Cellular Signaling: Participates in signaling pathways related to stress responses and cellular repair mechanisms .

L-methionine sulfoxide shares similarities with several other compounds, particularly those involved in redox reactions:

| Compound | Structure/Formula | Unique Features |

|---|---|---|

| Methionine | Precursor to L-methionine sulfoxide; essential amino acid. | |

| Cysteine | Contains a thiol group; involved in disulfide bond formation. | |

| Cysteine sulfinic acid | Oxidized form of cysteine; similar antioxidant properties. | |

| N-acetylmethionine | Acetylated form; used in various biochemical applications. |

L-methionine sulfoxide is unique due to its specific role in oxidative stress response and protein repair mechanisms, distinguishing it from other sulfur-containing amino acids that may not possess these properties .

Acid-Base Behavior and Zwitterionic Properties

L-methionine sulfoxide exhibits characteristic amino acid acid-base behavior with distinctive zwitterionic properties [14]. The compound possesses both acidic carboxyl and basic amino functional groups, enabling the formation of zwitterionic species under physiological conditions [14]. Computational predictions indicate a strongest acidic dissociation constant of approximately 1.74 and a strongest basic constant of 9.11 [14].

The zwitterionic nature of L-methionine sulfoxide manifests prominently at physiological hydrogen ion concentrations [8]. Like other amino acids, the compound exists predominantly in its zwitterionic form across a broad range of solution conditions, with the amino group protonated and the carboxyl group deprotonated [8]. This internal salt formation significantly influences the compound's solubility characteristics and intermolecular interactions.

The presence of the sulfoxide functional group introduces additional complexity to the acid-base behavior compared to the parent methionine [10]. The sulfoxide oxygen can participate in hydrogen bonding interactions, potentially affecting the microenvironment around the amino and carboxyl groups [10]. This structural modification may subtly alter the dissociation constants relative to methionine, though comprehensive experimental determination of these values remains limited in the literature.

Research on related methionine sulfoxide reductase enzymes has revealed that the reduction of methionine sulfoxide occurs optimally at specific hydrogen ion concentrations, indicating the importance of protonation states in enzymatic recognition [10]. The catalytic mechanism involves hydrogen bonding between the sulfoxide oxygen and enzyme residues, demonstrating the significance of the compound's acid-base properties in biological systems [10].

| Parameter | Predicted Value | Reference |

|---|---|---|

| Strongest Acidic Dissociation Constant | 1.74 | [14] |

| Strongest Basic Dissociation Constant | 9.11 | [14] |

| Zwitterionic Character | Present at physiological conditions | [8] [14] |

Solubility Characteristics in Polar/Nonpolar Solvents

L-methionine sulfoxide demonstrates enhanced solubility in polar solvents compared to its parent amino acid methionine [11] [17]. The compound exhibits significant water solubility, with reported values of at least 30.2 milligrams per milliliter in aqueous solutions [17]. This enhanced aqueous solubility results from the polar sulfoxide functional group, which increases the overall polarity of the molecule and promotes hydrogen bonding with water molecules.

The solubility profile in organic solvents reveals marked selectivity for polar aprotic and protic solvents [17] [23]. L-methionine sulfoxide shows insolubility in dimethyl sulfoxide and ethanol, indicating limited compatibility with these commonly used organic solvents [17]. This solubility pattern reflects the highly polar nature of the compound and its preference for aqueous environments.

Research on methionine-containing peptides has demonstrated that incorporation of methionine sulfoxide residues significantly improves peptide solubility compared to the corresponding methionine-containing sequences [11]. Studies report a fourfold improvement in solubility when methionine residues are oxidized to methionine sulfoxide in aggregation-prone peptides [11]. This enhancement facilitates purification processes and reduces aggregation tendencies during synthesis procedures.

The enhanced polarity of L-methionine sulfoxide compared to methionine manifests in chromatographic behavior, with the oxidized form eluting earlier in reverse-phase high-performance liquid chromatography systems [11] [42]. This retention time difference enables analytical separation and quantification of methionine and methionine sulfoxide in complex mixtures [42].

Solubility studies in binary solvent systems reveal that L-methionine sulfoxide follows predictable patterns based on solvent polarity [21]. The compound shows decreased solubility as the concentration of nonpolar organic solvents increases in water-organic solvent mixtures [21]. Temperature effects on solubility demonstrate increased dissolution with elevated temperatures, consistent with endothermic dissolution processes [21].

| Solvent System | Solubility | Reference |

|---|---|---|

| Water | ≥30.2 mg/mL | [17] |

| Dimethyl Sulfoxide | Insoluble | [17] |

| Ethanol | Insoluble | [17] |

| Aqueous Acid | Slightly Soluble | [2] |

Oxidative Formation Pathways

The biosynthesis of L-methionine sulfoxide occurs through two primary oxidative mechanisms: non-enzymatic oxidation mediated by reactive oxygen species and enzymatic sulfoxidation processes catalyzed by specific oxidoreductases [2] [5]. These pathways differ fundamentally in their selectivity, kinetics, and physiological regulation.

Reactive Oxygen Species-Mediated Methionine Oxidation

Mechanistic Framework of ROS-Mediated Oxidation

Reactive oxygen species constitute the predominant pathway for L-methionine sulfoxide formation under physiological and pathophysiological conditions [6] [7]. The oxidation process involves direct interaction between methionine residues and various oxidizing species, resulting in the formation of two stereoisomeric products: methionine-S-sulfoxide and methionine-R-sulfoxide [2] [8].

Hydrogen Peroxide Oxidation Mechanism

Hydrogen peroxide represents the most extensively studied oxidant for methionine sulfoxidation [9] [10]. Computational studies using ab initio calculations have elucidated the detailed mechanism of methionine oxidation by hydrogen peroxide [9]. The reaction proceeds through a concerted mechanism involving nucleophilic attack of the methionine sulfur atom on hydrogen peroxide, accompanied by simultaneous breaking of the oxygen-oxygen bond and formation of the sulfur-oxygen bond [10].

The activation energy for this reaction ranges from 15-20 kcal/mol, with solvent effects playing a crucial stabilizing role through hydrogen bonding interactions [9]. Kinetic studies using the tripeptide glycine-methionine-glycine as a model system have determined a rate constant of 7.9 ± 0.6 × 10⁻³ dm³ mol⁻¹ s⁻¹ for hydrogen peroxide-mediated methionine oxidation [11] [12].

Hydroxyl Radical-Mediated Oxidation

Hydroxyl radicals initiate methionine oxidation through a competitive mechanism involving both addition to the sulfur atom and hydrogen abstraction in a 4:1 ratio favoring sulfur addition [13]. The initial step generates a sulfur-centered radical cation complex with characteristic absorption at 480 nm [13]. In physiological pH conditions, this mechanism involves rapid intramolecular oxidation of the amino group by the primarily oxidized sulfur function, including irreversible decarboxylation [13].

Hypochlorous Acid and Myeloperoxidase-Mediated Oxidation

Hypochlorous acid, the principal product of the myeloperoxidase system, demonstrates exceptional efficiency in methionine oxidation with rate constants reaching 10⁷-10⁸ M⁻¹s⁻¹ [14]. Neutrophils utilize this system to convert methionine residues in bacterial proteins to methionine sulfoxide in high yield, contributing significantly to antimicrobial activity [14].

The myeloperoxidase-mediated oxidation exhibits linear correlation between methionine oxidation and bacterial killing, particularly affecting proteins involved in peptide synthesis and translocation to the cell envelope [14]. This oxidative process preferentially targets cytosolic and inner membrane proteins, while outer envelope proteins are oxidized without immediate microbicidal effects [14].

Peroxynitrite and Chloramine Oxidation

Peroxynitrite, formed from the reaction of nitric oxide and superoxide, readily oxidizes methionine residues to sulfoxide in vitro with rate constants of 10⁶-10⁷ M⁻¹s⁻¹ [15]. However, the physiological relevance of this pathway remains debated [5]. Chloramines, generated during inflammatory conditions, also efficiently oxidize methionine through two-electron oxidation mechanisms [15].

Enzyme-Catalyzed Sulfoxidation Processes

Heme Peroxidase-Mediated Sulfoxidation

Enzyme-catalyzed sulfoxidation of methionine involves sophisticated heme-containing oxidoreductases that utilize high-valent iron-oxo intermediates [16] [17]. These systems demonstrate remarkable catalytic efficiency, achieving rate enhancements of 10⁵-10⁷ fold compared to non-enzymatic oxidation [18] [19].

Horseradish Peroxidase Mechanism

Horseradish peroxidase catalyzes methionine sulfoxidation through formation of Compound I, a ferryl-oxo porphyrin cation radical intermediate [16] [17]. The mechanism involves initial coordination of hydrogen peroxide to the heme iron, followed by heterolytic cleavage of the oxygen-oxygen bond to generate the high-valent oxidizing species [19].

Kinetic studies reveal that horseradish peroxidase-mediated sulfoxidation proceeds via an electron transfer mechanism rather than direct oxygen transfer [16]. The reaction exhibits correlation between observed rate constants and one-electron oxidation potentials of the sulfide substrates, indicating initial electron abstraction followed by oxygen transfer [16].

Cytochrome P450 Sulfoxidation

Cytochrome P450 enzymes catalyze sulfoxidation through a distinct mechanism involving direct oxygen atom transfer from Compound I to the sulfur substrate [20]. Computational studies using density functional theory have demonstrated that the thiolate axial ligand in P450 systems favors a high-spin quartet pathway, contrasting with the two-state reactivity observed in imidazole-ligated peroxidases [20].

The P450-mediated sulfoxidation exhibits an upright conformation in the transition state with a large iron-oxygen-sulfur angle of 147°, facilitating efficient oxygen transfer [20]. This mechanism shows intrinsic reactivity comparable to horseradish peroxidase but differs in the spin-state selection patterns [20].

Myeloperoxidase-Catalyzed Oxidation

Myeloperoxidase represents a unique heme peroxidase containing covalent modifications that enhance its oxidizing potential [14]. The enzyme catalyzes formation of hypochlorous acid from hydrogen peroxide and chloride, which subsequently oxidizes methionine residues in target proteins [14].

This system demonstrates particular effectiveness against bacterial proteins, with methionine oxidation directly correlating with antimicrobial activity [14]. The process preferentially affects essential cellular functions, including protein translocation systems that are critical for bacterial viability [14].

Methionine Sulfoxide Reductase Oxidase Activity

Remarkably, methionine sulfoxide reductase A exhibits dual functionality, catalyzing both the reduction of methionine sulfoxide to methionine and the reverse oxidation reaction [21] [22]. When functioning as an oxidase, MsrA produces stereospecifically S-methionine sulfoxide from methionine [21].

This oxidase activity occurs through reversal of the normal catalytic mechanism, with the sulfoxide oxygen derived from water rather than molecular oxygen [21]. The reaction requires formation of a sulfenic acid intermediate on the catalytic cysteine, which can then transfer oxygen to methionine substrates [22].

Redox Cycling and Repair Mechanisms

Methionine Sulfoxide Reductase System

The reduction of L-methionine sulfoxide back to methionine occurs through the sophisticated methionine sulfoxide reductase (Msr) system, comprising stereospecific enzymes that catalyze the thioredoxin-dependent reduction of oxidized methionine residues [23] [24]. This system represents a unique biological repair mechanism for reversing oxidative protein modifications [4] [25].

MsrA and MsrB Enzyme Classes

Two structurally distinct enzyme classes accomplish complete methionine sulfoxide reduction: MsrA enzymes specifically reduce methionine-S-sulfoxide, while MsrB enzymes reduce methionine-R-sulfoxide [23] [26]. These enzymes exhibit no sequence or structural homology but utilize similar three-step catalytic mechanisms [23] [27].

MsrA exists in multiple isoforms with different subcellular localizations [23]. The long form contains an N-terminal mitochondrial targeting sequence, while the short form localizes to the cytosol and nucleus [23]. MsrB enzymes include MsrB1 (selenoprotein in cytosol), MsrB2 (mitochondrial), and MsrB3 with splice variants targeting the endoplasmic reticulum (MsrB3A) or mitochondria (MsrB3B) [23] [28].

Catalytic Mechanism and Electron Transfer

The catalytic mechanism involves three distinct steps: initial nucleophilic attack of the catalytic cysteine on the methionine sulfoxide substrate, formation of an intramolecular disulfide bond, and regeneration through thioredoxin-dependent reduction [23] [24]. The process exhibits remarkable stereoselectivity, with each enzyme class specifically recognizing its respective sulfoxide epimer [29].

MsrB3, localized to the endoplasmic reticulum, demonstrates unique structural features including a disulfide shuttle system that facilitates electron transfer from the active site to surface-exposed cysteines [28] [30]. This arrangement enables coupling of MsrB3 activity to other redox events in the secretory pathway [28].

Redox Cycling Kinetics and Thermodynamics

The methionine-methionine sulfoxide redox cycle operates with distinct thermodynamic and kinetic parameters for the forward and reverse reactions [31]. Oxidation by reactive oxygen species typically requires activation energies of 15-20 kcal/mol and exhibits unfavorable thermodynamics necessitating continuous oxidant supply [32] [33].

In contrast, methionine sulfoxide reduction by Msr enzymes proceeds with high thermodynamic favorability (standard redox potential -260 to -300 mV) and lower activation energies (8-12 kcal/mol) [25]. The rate constants for Msr-catalyzed reduction range from 10²-10³ s⁻¹, while regeneration by thioredoxin occurs with rate constants of 10⁴-10⁵ M⁻¹s⁻¹ [23].

Physiological Regulation and Stress Response

The methionine sulfoxide reductase system exhibits sophisticated regulation in response to oxidative stress conditions [34] [35]. MsrA expression increases under hypoxia/reoxygenation stress, providing cellular protection against reactive oxygen species accumulation [34]. Overexpression of MsrA significantly reduces intracellular ROS levels and enhances cell survival under oxidative stress conditions [34].

The system demonstrates particular importance in aging and neurodegenerative diseases, with MsrA activity declining in aging tissues and Alzheimer's disease [4] [23]. Conversely, overexpression of methionine sulfoxide reductases correlates with increased lifespan in model organisms [36].

Integration with Cellular Redox Networks

The methionine-methionine sulfoxide redox cycle integrates with broader cellular antioxidant systems, including glutathione, thioredoxin, and NADPH-dependent pathways [1] [25]. This integration provides redundant protection against oxidative damage while enabling fine-tuned regulation of protein function through reversible methionine oxidation [37] [38].

The system exhibits compartment-specific organization, with different Msr isoforms providing localized protection in cytosol, mitochondria, nucleus, and endoplasmic reticulum [23] [28]. This distribution ensures comprehensive cellular coverage while allowing for organelle-specific regulation of methionine oxidation states [39].